molecular formula C30H31NO9S B15150249 Propan-2-yl 4-({5-[2-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate

Propan-2-yl 4-({5-[2-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate

Cat. No.: B15150249
M. Wt: 581.6 g/mol
InChI Key: MSNZXPZPAXQLMB-UHFFFAOYSA-N
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Description

ISOPROPYL 4-[5-(2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHOXY)-5-OXOPENTANAMIDO]BENZOATE is a complex organic compound that features a benzoate ester functional group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the sulfonyl and amido groups, allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ISOPROPYL 4-[5-(2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHOXY)-5-OXOPENTANAMIDO]BENZOATE typically involves multi-step organic reactions. The process may start with the preparation of the benzoate ester, followed by the introduction of the sulfonyl and amido groups through various organic transformations. Common reagents used in these steps include sulfonyl chlorides, amines, and esterification agents.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzoate ester or the sulfonyl group.

    Reduction: Reduction reactions could target the carbonyl groups present in the ester and amido functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or at the ester and amido groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic environments).

Major Products: The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action for ISOPROPYL 4-[5-(2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHOXY)-5-OXOPENTANAMIDO]BENZOATE would depend on its specific application. In a biological context, it may interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The sulfonyl and amido groups could play a role in binding to active sites or altering the compound’s reactivity.

Comparison with Similar Compounds

  • Methyl 4-[5-(2-{4-[(4-Methylbenzenesulfonyl)oxy]phenyl}-2-oxoethoxy)-5-oxopentanamido]benzoate
  • Ethyl 4-[5-(2-{4-[(4-Methylbenzenesulfonyl)oxy]phenyl}-2-oxoethoxy)-5-oxopentanoate]benzoate

Comparison: Compared to similar compounds, ISOPROPYL 4-[5-(2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHOXY)-5-OXOPENTANAMIDO]BENZOATE may exhibit unique reactivity due to the presence of the isopropyl group, which can influence steric and electronic properties. This uniqueness can affect its solubility, reactivity, and potential biological activity, making it a compound of interest for further research and development.

Properties

Molecular Formula

C30H31NO9S

Molecular Weight

581.6 g/mol

IUPAC Name

propan-2-yl 4-[[5-[2-[4-(4-methylphenyl)sulfonyloxyphenyl]-2-oxoethoxy]-5-oxopentanoyl]amino]benzoate

InChI

InChI=1S/C30H31NO9S/c1-20(2)39-30(35)23-9-13-24(14-10-23)31-28(33)5-4-6-29(34)38-19-27(32)22-11-15-25(16-12-22)40-41(36,37)26-17-7-21(3)8-18-26/h7-18,20H,4-6,19H2,1-3H3,(H,31,33)

InChI Key

MSNZXPZPAXQLMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)COC(=O)CCCC(=O)NC3=CC=C(C=C3)C(=O)OC(C)C

Origin of Product

United States

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